1-Dotriacontanol is a highly hydrophobic, 32-carbon primary aliphatic alcohol (C32H66O) belonging to the class of very-long-chain fatty alcohols (VLCFAs). In industrial and pharmaceutical procurement, it is primarily valued for its exceptional thermal stability, exhibiting a melting point of approximately 89–96 °C, and its capacity to form highly ordered, dense crystalline lipid matrices [1]. Unlike shorter-chain fatty alcohols, 1-dotriacontanol provides superior latent heat capacity and structural rigidity, making it a critical precursor for advanced solid lipid nanoparticles (SLNs), high-temperature phase change materials (PCMs), and ultra-hydrophobic surface coatings[2]. Its fully saturated, straight-chain architecture ensures high chemical inertness and predictable phase behavior, which are essential attributes for rigorous formulation workflows.
Substituting pure 1-dotriacontanol with generic policosanol mixtures, crude plant waxes, or shorter-chain analogs like 1-octacosanol (C28) or 1-triacontanol (C30) introduces severe risks in precision manufacturing. Generic policosanol is a heterogeneous mixture containing only 5–10% 1-dotriacontanol, which leads to broad, unpredictable melting ranges and polymorphic instability in lipid nanoparticle matrices, directly compromising controlled drug release profiles [1]. Furthermore, substituting with 1-triacontanol—a known plant growth regulator—can introduce unintended biological activity in agricultural or cosmetic formulations [2]. For high-temperature phase change materials and dense Langmuir-Blodgett films, the shorter alkyl chains of C28 or C30 alcohols fail to provide the necessary collapse pressure and thermal resistance, resulting in premature material degradation or barrier failure under thermal or mechanical stress [3].
In the formulation of solid lipid nanoparticles, the melting point of the lipid matrix dictates the physical stability of the carrier during storage and physiological exposure. 1-Dotriacontanol exhibits a significantly higher melting point (89–96 °C) compared to mainstream shorter-chain alternatives like 1-octacosanol (~83 °C) and 1-triacontanol (~87 °C) [1]. This elevated thermal threshold ensures that the lipid matrix remains strictly in the solid state at physiological temperatures and withstands higher processing temperatures during hot homogenization without premature polymorphic transitions [2].
| Evidence Dimension | Melting point and thermal matrix stability |
| Target Compound Data | 1-Dotriacontanol (~89–96 °C) |
| Comparator Or Baseline | 1-Octacosanol (~83 °C) and 1-Triacontanol (~87 °C) |
| Quantified Difference | 6–13 °C higher melting threshold |
| Conditions | Differential Scanning Calorimetry (DSC) of pure lipid matrices |
Procuring the C32 alcohol prevents premature melting and structural degradation of lipid nanoparticles during high-temperature manufacturing and long-term storage.
Industrial formulations often attempt to use crude policosanol as a cost-effective lipid source; however, this introduces severe batch-to-batch variability. Pure 1-dotriacontanol provides a single, sharp endothermic peak during thermal analysis, representing a uniform crystalline lattice. In contrast, generic policosanol mixtures (which contain predominantly C28 and C30 alcohols, with only minor C32 fractions) exhibit broad, multi-peak melting behaviors indicating phase separation and unpredictable polymorphic transitions [1]. This uniformity in pure 1-dotriacontanol is critical for achieving reproducible encapsulation efficiencies in drug delivery systems [2].
| Evidence Dimension | Thermal melting profile and crystalline uniformity |
| Target Compound Data | Pure 1-Dotriacontanol (Single sharp endothermic peak, 100% predictable lattice) |
| Comparator Or Baseline | Generic Policosanol (Broad, multi-peak melting range due to C24-C34 heterogeneity) |
| Quantified Difference | Elimination of phase separation and multi-peak melting variance |
| Conditions | Thermal profiling of lipid excipients for pharmaceutical formulation |
Buyers formulating controlled-release therapeutics must procure pure 1-dotriacontanol to ensure batch-to-batch reproducibility and avoid erratic drug release kinetics caused by mixed-lipid matrices.
The length of the aliphatic chain directly correlates with the van der Waals interactions and the resulting packing density of hydrophobic films. 1-Dotriacontanol (C32), with its ultra-long carbon chain, forms highly ordered, densely packed Langmuir monolayers that exhibit significantly higher collapse pressures than those formed by shorter-chain analogs like 1-hexacosanol (C26) or 1-octacosanol (C28)[1]. The increased chain length translates to a thicker, more robust hydrophobic barrier that is highly resistant to mechanical disruption and moisture penetration.
| Evidence Dimension | Monolayer collapse pressure and packing density |
| Target Compound Data | 1-Dotriacontanol (C32 chain, maximum van der Waals packing) |
| Comparator Or Baseline | 1-Hexacosanol (C26 chain) and 1-Octacosanol (C28 chain) |
| Quantified Difference | Substantially higher collapse pressure and film rigidity |
| Conditions | Langmuir trough measurements of fatty alcohol monolayers at the air-water interface |
For manufacturers of advanced hydrophobic coatings and moisture barriers, 1-dotriacontanol provides superior mechanical film stability compared to standard C26 or C28 alcohols.
Utilizing 1-dotriacontanol as the core lipid matrix for SLNs where high thermal stability is required to survive hot homogenization processes and prevent premature drug leakage during storage [1].
Integration into thermal energy storage systems that require a precise, high-temperature phase transition (~89-96 °C), where the sharp melting profile of pure 1-dotriacontanol outperforms the broad melting ranges of crude wax mixtures [2].
Application in the synthesis of Langmuir-Blodgett films and protective industrial coatings, leveraging the C32 chain's superior van der Waals packing to create highly rigid, moisture-resistant barriers [3].
Procurement as a high-purity reference standard for GC-MS and HPLC workflows to accurately quantify very-long-chain fatty alcohols (VLCFAs) in plant waxes, distinguishing it from the overlapping signals of C28 and C30 alcohols [4].